![molecular formula C15H12BrFOS B2690343 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone CAS No. 882749-12-4](/img/structure/B2690343.png)
1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone” is an organic compound. It contains a propanone (or acetone) backbone with a bromophenyl group attached to one end and a fluorophenyl sulfanyl group attached to the other .
Molecular Structure Analysis
The compound contains a bromine atom, a fluorine atom, a sulfur atom, and two phenyl rings attached to a propanone backbone. The presence of these different atoms and functional groups would significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The bromophenyl and fluorophenyl groups in the compound are likely to be reactive. They could undergo various chemical reactions, such as substitution reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile .Wissenschaftliche Forschungsanwendungen
Synthesis and Stereochemistry
- Resolution of Antiandrogens : The compound 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone has been used in the resolution of nonsteroidal antiandrogens, as demonstrated in the study of a specific antiandrogen. This study involved chromatographic separation and further chemical processes to determine the active enantiomer's absolute configuration (Tucker & Chesterson, 1988).
Applications in Polymer Science
- Sulfonated Block Copolymers for Fuel Cells : Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized using Bis(4-fluorophenyl)sulfone (FPS) for potential use in fuel cells. These copolymers demonstrated high proton conductivity and mechanical properties, making them promising for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).
Synthesis of Derivatives for Medical Applications
- Antidepressant Drug Synthesis : The compound was used as a chiral intermediate in synthesizing antidepressant drugs. A study demonstrated the asymmetric synthesis of a related compound using microbial reductases, which could be applied to the synthesis of antidepressants (Choi et al., 2010).
Imaging and Diagnostic Applications
- Synthesis of Imaging Agents : A related compound was used in synthesizing N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, a potential agent for imaging applications. This process involved a two-step reaction sequence, demonstrating the utility of such compounds in developing imaging agents (Klok et al., 2006).
Research on Nonlinear Optical Properties
- Nonlinear Optical Properties : The investigation of third-order nonlinear optical properties of certain molecules, including derivatives of 1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone, showcased their potential in nonlinear optical applications. These properties are critical in fields like photonics and optical communications (D’silva et al., 2012).
Cancer Research and Photodynamic Therapy
- Photodynamic Therapy : Novel sulfanyl porphyrazines, structurally related to the compound , were synthesized and evaluated as sensitizers for photodynamic therapy (PDT), showing high activity in liposomal formulations. This demonstrates the compound's potential in developing cancer therapies (Piskorz et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFOS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUHOSJSMLQAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2690261.png)

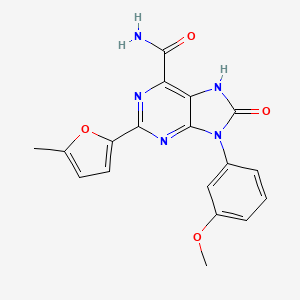
![3-Benzyl-8-((1,2-dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2690265.png)
![2-Benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2690270.png)
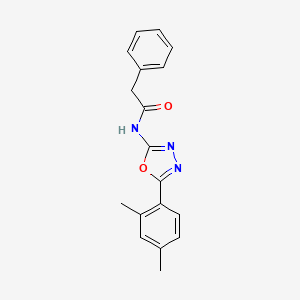
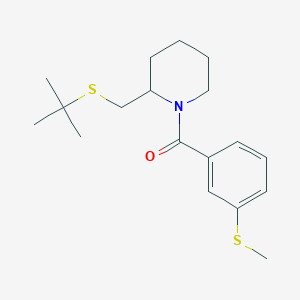
![(2Z)-2-{[4-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2690275.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2690276.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-(3-pyridinyl)-1H-pyrrole-3-carboxylic acid](/img/structure/B2690277.png)
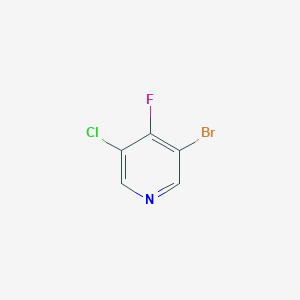
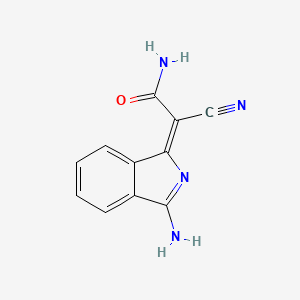

![Ethyl 5-(3,4-dimethylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2690281.png)